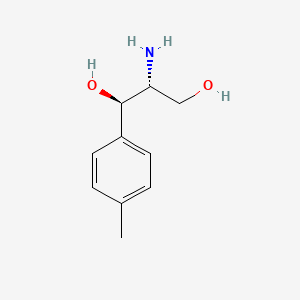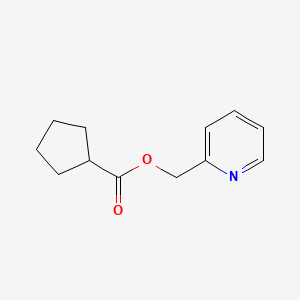
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is an organic compound that combines a cyclopentane ring with a carboxylic acid ester and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclopentanecarboxylic Acid
- Cyclopentanecarboxylic acid can be esterified with 2-pyridinylmethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an appropriate solvent like toluene or dichloromethane.
-
Hydroxycarbonylation of Cyclopentene
- Cyclopentene can undergo palladium-catalyzed hydroxycarbonylation in the presence of carbon monoxide and water to form cyclopentanecarboxylic acid, which can then be esterified with 2-pyridinylmethanol.
Industrial Production Methods
Industrial production methods for cyclopentanecarboxylic acid, 2-pyridinylmethyl ester would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction of the ester group can yield the corresponding alcohol, cyclopentanemethanol, and 2-pyridinylmethanol.
-
Substitution
- The ester group can be hydrolyzed to form cyclopentanecarboxylic acid and 2-pyridinylmethanol under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH) under reflux.
Major Products
Oxidation: Cyclopentanecarboxylic acid, 2-pyridinylmethyl N-oxide.
Reduction: Cyclopentanemethanol, 2-pyridinylmethanol.
Hydrolysis: Cyclopentanecarboxylic acid, 2-pyridinylmethanol.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Serves as a building block in the synthesis of heterocyclic compounds.
-
Biology
- Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
-
Medicine
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
-
Industry
- Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclopentanecarboxylic acid, 2-pyridinylmethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Cyclopentanecarboxylic acid, methyl ester
- Similar structure but lacks the pyridine moiety, making it less versatile in coordination chemistry.
-
Cyclopentanecarboxylic acid, ethyl ester
- Similar ester functionality but different alkyl group, affecting its physical properties and reactivity.
-
Cyclopentanecarboxylic acid, 2-pyridinyl ester
- Similar structure but without the methylene bridge, leading to different steric and electronic properties.
Uniqueness
Cyclopentanecarboxylic acid, 2-pyridinylmethyl ester is unique due to the presence of both a cyclopentane ring and a pyridine moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
634199-57-8 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-1-2-6-10)15-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2 |
InChI-Schlüssel |
WQXCRCPCMVETMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)OCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


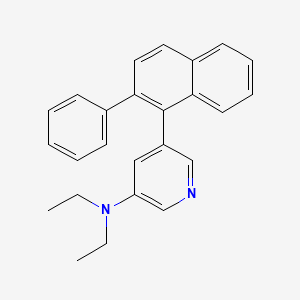
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)
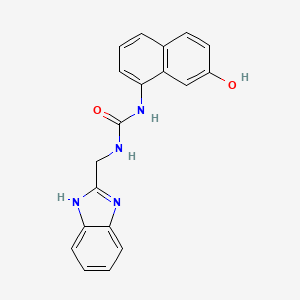
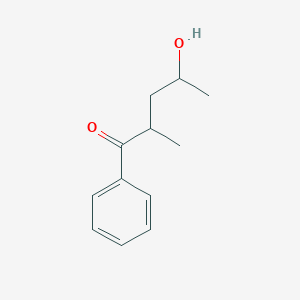
![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
